

[5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine

CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: COc1ccc(cc1)[C@H]2CN(C)C=N2

Cat. No.: B1416666

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An In-Depth Technical Guide to 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine for Advanced Drug Discovery

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Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine, a key building block for drug discovery and medicinal chemistry. We will delve into its precise identification through CAS number and IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-tested synthetic protocol. Furthermore, this document outlines standard methods for its structural characterization and explores its significant potential in therapeutic development, grounded in the well-established pharmacological importance of the isoxazole scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible scientific research. 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a 3,5-disubstituted isoxazole derivative featuring a pharmacologically relevant 4-methoxyphenyl group and a reactive primary amine.

- Systematic IUPAC Name: 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine
- Common Name: **{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine**
- CAS Number:
 - 1327506-57-9 (for the Hydrochloride Salt)[1]
 - The free amine is commonly referenced by its MDL number in supplier catalogs.
- Molecular Formula: C₁₁H₁₂N₂O₂[2]
- Molecular Weight: 204.23 g/mol [2]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	Sigma-Aldrich[2]
Molecular Weight	204.23 g/mol	Sigma-Aldrich[2]
InChI Key	JEVVHEACJGXPMC-UHFFFAOYSA-N	Sigma-Aldrich[2]
Canonical SMILES	<chem>COC1=CC=C(C2=CC(CN)=NO2)C=C1</chem>	Sigma-Aldrich[2]
Form	Solid	Sigma-Aldrich[2]
Hazard Classification	Acute Toxicity 3 (Oral)	Sigma-Aldrich[2]

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

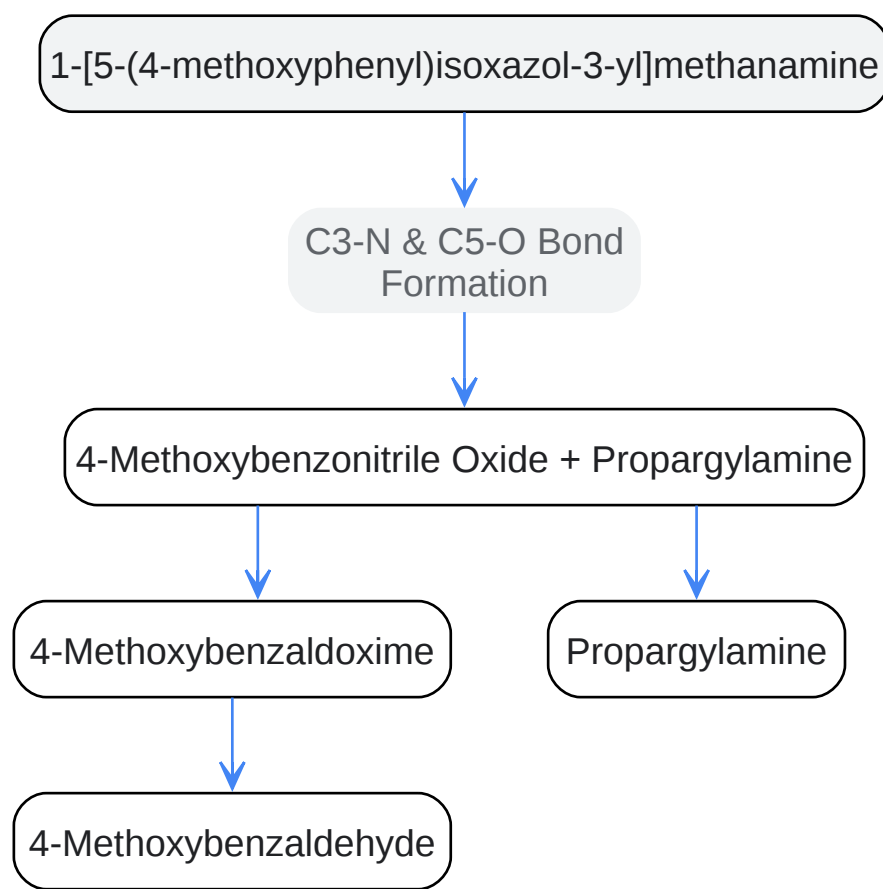
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.^{[3][4]} Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules.^[5] Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.^{[4][5][6]}

Compounds like sulfamethoxazole (antibacterial) and valdecoxib (a COX-2 inhibitor) are successful drugs that feature the isoxazole core, highlighting its clinical and commercial significance.^{[3][7]} The title compound, possessing both the isoxazole core and a methoxyphenyl group—another common motif in bioactive compounds—represents a promising starting point for developing novel therapeutics.^[5]

Synthesis of 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

Strategic Approach: Retrosynthetic Analysis

The most efficient and widely adopted method for constructing 3,5-disubstituted isoxazoles is the [3+2] Huisgen cycloaddition.^{[3][5]} This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide (the 3-atom component) and an alkyne (the 2-atom component). Our retrosynthetic strategy disconnects the isoxazole ring into these two key precursors: 4-methoxybenzonitrile oxide and propargylamine (3-aminoprop-1-yne). The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization.



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Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of the title compound. The causality for key steps is explained to ensure both reproducibility and understanding.

Step 1: Synthesis of 4-Methoxybenzaldehyde

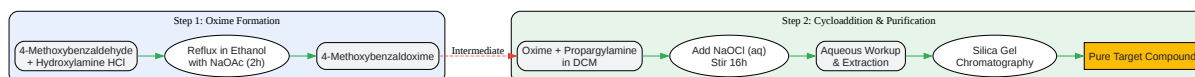
- To a stirred solution of 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 150 mL of ethanol, add hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium acetate (16.4 g, 200 mmol).
- Reflux the mixture for 2 hours. Rationale: The reaction of an aldehyde with hydroxylamine forms the oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
- Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 4-methoxybenzaloxime.

Step 2: 1,3-Dipolar Cycloaddition

- In a 250 mL round-bottom flask, dissolve 4-methoxybenzaloxime (7.55 g, 50 mmol) in 100 mL of dichloromethane (DCM).
- To this solution, add propargylamine (3.03 g, 55 mmol) and stir at room temperature.
- Slowly add a solution of sodium hypochlorite (NaOCl, 10-15% aqueous solution, ~50 mL) dropwise over 30 minutes while maintaining the temperature below 30°C using an ice bath. Rationale: NaOCl acts as an oxidizing agent to convert the aldoxime into the highly reactive 4-methoxybenzonitrile oxide intermediate in situ. This intermediate immediately undergoes cycloaddition with the alkyne (propargylamine). In-situ generation is critical to prevent the nitrile oxide from dimerizing.
- After the addition is complete, allow the mixture to stir vigorously at room temperature for 12-16 hours.
- Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
- Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue using column chromatography on silica gel (eluent: 5-10% methanol in DCM) to afford pure 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine as a solid.

Synthesis Workflow



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Caption: Experimental workflow from starting materials to final product.

Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized compound is essential.[3] A combination of spectroscopic techniques is employed for unambiguous characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H bonds of the amine and the C=N bond of the isoxazole.
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

Table 2: Expected Spectroscopic Data

Technique	Expected Signals and Justification
^1H NMR	δ 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the isoxazole ring. δ 7.0-7.1 ppm (d, 2H): Aromatic protons meta to the isoxazole ring. δ 6.5-6.6 ppm (s, 1H): Isoxazole ring proton (H4). δ 3.9-4.0 ppm (s, 2H): Methylene protons (-CH ₂ -NH ₂). δ 3.8-3.9 ppm (s, 3H): Methoxy group protons (-OCH ₃). δ 1.8-2.2 ppm (br s, 2H): Amine protons (-NH ₂), often broad and exchangeable with D ₂ O.
^{13}C NMR	δ ~170 ppm: C5 of isoxazole. δ ~162 ppm: C3 of isoxazole. δ ~160 ppm: Quaternary aromatic carbon attached to the methoxy group. δ ~128 ppm: Aromatic CH carbons ortho to isoxazole. δ ~122 ppm: Quaternary aromatic carbon attached to isoxazole. δ ~115 ppm: Aromatic CH carbons meta to isoxazole. δ ~98 ppm: C4 of isoxazole. δ ~55 ppm: Methoxy carbon (-OCH ₃). δ ~35 ppm: Methylene carbon (-CH ₂ -NH ₂).
IR (cm ⁻¹)	3300-3400: N-H stretching (primary amine). ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching. ~1610: C=N stretching (isoxazole ring). ~1250: C-O stretching (aryl ether).
MS (ESI+)	[M+H] ⁺ at m/z = 205.24: Confirms the molecular weight of the protonated parent molecule.

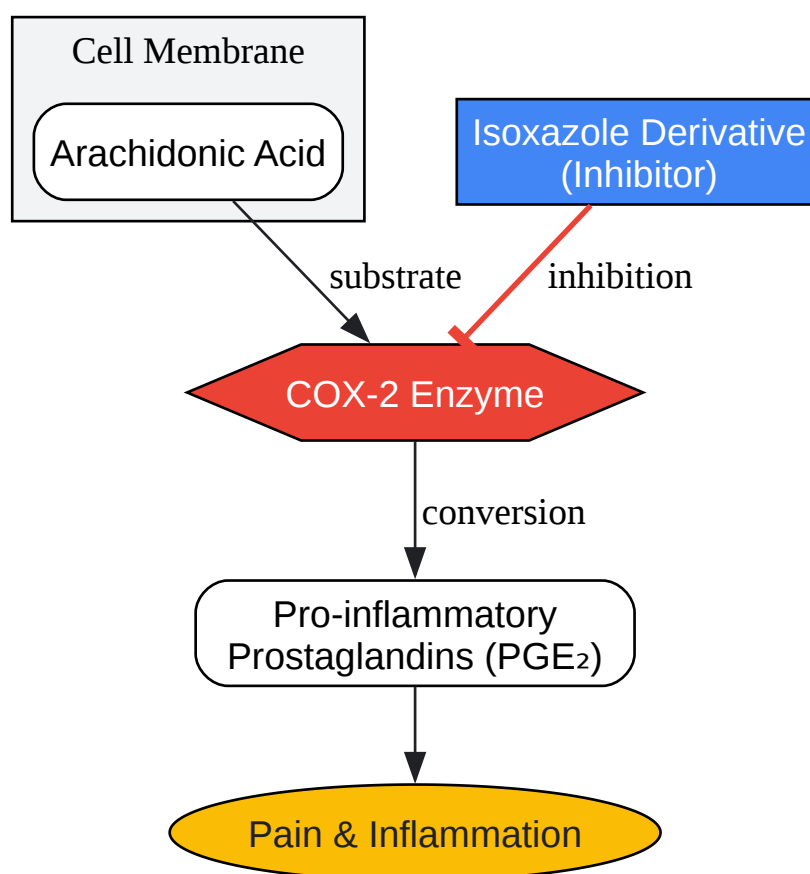
Applications in Drug Discovery and Development

The structural motifs within 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine suggest significant potential for applications in medicinal chemistry. The primary amine serves as a versatile handle for further chemical modification, allowing for the generation of extensive compound libraries for screening.

Given the prevalence of isoxazoles in anti-inflammatory drugs, a primary area of investigation would be its activity against cyclooxygenase (COX) enzymes.[5] The 4-methoxyphenyl group is a known feature in selective COX-2 inhibitors, which are sought after for their ability to reduce inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.

Hypothetical Mechanism of Action: COX-2 Inhibition

The diagram below illustrates the proposed mechanism by which a derivative of this compound could exert an anti-inflammatory effect. By selectively binding to the active site of the COX-2 enzyme, it would block the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE₂), thereby reducing pain and inflammation.



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Caption: Proposed inhibition of the COX-2 inflammatory pathway.

Conclusion and Future Directions

1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a high-value chemical scaffold with readily accessible synthesis routes and significant potential for drug discovery. Its combination of a privileged isoxazole core, a reactive amine handle, and a COX-2-targeting methoxyphenyl group makes it an ideal candidate for developing novel anti-inflammatory, analgesic, and potentially anticancer agents. Future research should focus on synthesizing libraries of N-acylated and N-alkylated derivatives and screening them against a panel of relevant biological targets to unlock their full therapeutic potential.

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References

- 1. {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochlor... [cymitquimica.com]
- 2. ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpca.org [ijpca.org]
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